N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 1353945-71-7) is a chloroacetamide derivative featuring a piperidine ring substituted with ethyl and 2-chloroacetyl groups. Its molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 246.74 g/mol . The compound is part of a broader class of acetamide derivatives, which are often explored for their biological activities, including pesticidal and central nervous system (CNS) applications .
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHXQYSDCHABOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199953 | |
| Record name | Acetamide, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-71-7 | |
| Record name | Acetamide, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key Observations :
Ring System Modifications
Key Observations :
Functional Group Additions
Key Observations :
- Chlorophenyl and cyano groups (as in Fipronil derivatives) enhance pesticidal activity by increasing electrophilicity .
- Hydroxyimino groups improve metabolic stability, as seen in CAS N/A (), which was synthesized with high yields (72%) .
Pharmaceutical Potential
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound characterized by its unique piperidine structure with potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H19ClN2O2, with a molecular weight of approximately 246.73 g/mol. The compound features a piperidine ring substituted at the 1-position with a chloroacetyl group and an ethyl acetamide moiety at the nitrogen atom, which may influence its pharmacological properties .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction may affect various biochemical pathways, contributing to the compound's observed effects .
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain compounds displayed potent antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that this compound may be effective against a range of pathogenic microorganisms .
Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzyme activities, particularly those involved in inflammatory pathways. For example, it has been reported that compounds with similar structural features can modulate the activity of TRPA1 channels, which are implicated in pain and inflammatory responses .
Case Studies and Research Findings
- Inhibitory Potential Against PRMT5 : A study identified small molecule inhibitors targeting the PRMT5-PBM interaction, where compounds structurally related to this compound demonstrated promising inhibitory effects with IC50 values in the low micromolar range .
- Antifungal Activity : Another investigation highlighted the antifungal efficacy of related piperidine derivatives against Candida species, indicating that modifications in the structure could enhance activity against fungal pathogens .
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling chloroacetyl chloride with a piperidine intermediate followed by N-ethylation. For example, a 11-step protocol (analogous to ) could be adapted, with critical optimization points:
- Step 1 : Use of methyl 4,5-dimethoxy-2-nitrobenzoate as a starting material.
- Step 5 : Introduce the chloroacetyl group under inert conditions to avoid hydrolysis.
- Step 8 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Final Step : Crystallize the product from ethanol/water for high purity (>95%) .
Yield Optimization Table :
| Step | Key Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 3 | Temperature | 0–5°C | 15% ↑ |
| 7 | Catalyst | Pd/C (10%) | 20% ↑ |
Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyl protons at δ 3.2–3.8 ppm, chloroacetyl carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~285) .
- X-ray Crystallography : Use SHELX-97 () for refinement. Critical metrics: R-factor <0.05, data-to-parameter ratio >10 .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data (e.g., bond lengths, angles) be resolved?
- Methodological Answer :
- Cross-Validation : Compare datasets from multiple instruments (e.g., synchrotron vs. lab-source) to identify systematic errors.
- Software : Use SHELXL for refinement () and PLATON () for validation. Focus on:
- ADPs (Atomic Displacement Parameters) : Anisotropic refinement for heavy atoms.
- Twinned Data : Apply TWINLAW in SHELXL if Rint >0.1 .
Example Table :
| Parameter | Dataset A | Dataset B | Resolved Value |
|---|---|---|---|
| C-Cl Bond | 1.78 Å | 1.82 Å | 1.80 Å (avg) |
| R-factor | 0.042 | 0.055 | 0.048 (merged) |
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace chloroacetyl with fluoroacetyl or methyl groups) to assess electronic effects .
- Biological Assays : Use radioligand binding (e.g., GPCR targets in ) or enzymatic inhibition (e.g., kinase panels).
- Computational Modeling : Perform docking studies (AutoDock Vina) with homology models of target proteins .
SAR Data Example :
| Derivative | Substituent | IC50 (nM) | Target Affinity |
|---|---|---|---|
| Parent | -Cl | 50 | High |
| Analog 1 | -F | 120 | Moderate |
Q. How can stability issues (e.g., hydrolysis of the chloroacetyl group) be mitigated during storage or experimental use?
- Methodological Answer :
- Storage : Store at –20°C in anhydrous DMSO or under argon ().
- In-Use Stability : Add stabilizers (e.g., 1% w/v BHT) to aqueous buffers. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Assay Conditions : Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests vs. NCI-60 for cancer screening).
- Metabolite Interference : Test for metabolites (e.g., hydrolysis products) using LC-MS .
Example Resolution : - A 2021 study () attributed antimicrobial activity to intact chloroacetyl groups, while anticancer effects in were linked to piperidinyl metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
